CYP199A4 Binding and Catalysis: Meta vs. Para
Crystal structures and biochemical assays with CYP199A4 from Rhodopseudomonas palustris reveal that meta‑substituted benzoic acids, including 3‑(methylamino)benzoic acid, bind in a modified orientation with incomplete loss of the distal water ligand to the heme iron. This results in significantly reduced oxidation efficiency when compared to the corresponding para‑substituted isomers [1]. While para‑substituted benzoic acids are efficiently oxidized by CYP199A4, the meta‑substituted variants exhibit markedly lower turnover parameters, demonstrating that substitution position critically governs enzyme recognition and catalytic outcome [1].
| Evidence Dimension | Catalytic oxidation efficiency and active‑site binding geometry |
|---|---|
| Target Compound Data | Crystal structure determined at 1.67 Å resolution (PDB 6PRR); modified binding pose with incomplete water ligand displacement |
| Comparator Or Baseline | Para‑substituted benzoic acid isomers |
| Quantified Difference | Meta‑substituted benzoic acids are less efficiently oxidized; the para‑substituted analogs serve as highly efficient substrates for CYP199A4 |
| Conditions | CYP199A4 from Rhodopseudomonas palustris HaA2; X‑ray crystallography and in vitro turnover assays |
Why This Matters
The distinct binding mode of 3‑(methylamino)benzoic acid provides a unique tool for probing enzyme‑substrate recognition mechanisms and for designing selective CYP inhibitors, whereas the para isomer would be rapidly metabolized and therefore unsuitable for such studies.
- [1] Podgorski, M. N., Coleman, T., Chao, R. R., De Voss, J. J., Bruning, J. B., & Bell, S. G. (2019). Investigation of the requirements for efficient and selective cytochrome P450 monooxygenase catalysis across different reactions. Journal of Inorganic Biochemistry, 203, 110913. View Source
